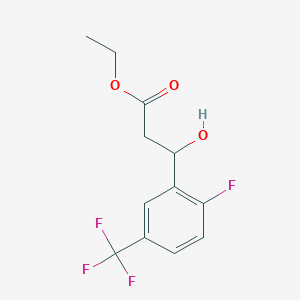

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Description

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an ester derivative featuring a phenyl ring substituted with a 2-fluoro and 5-(trifluoromethyl) group. The propanoate backbone includes a 3-hydroxy moiety, which distinguishes it from ketone-containing analogs.

Properties

Molecular Formula |

C12H12F4O3 |

|---|---|

Molecular Weight |

280.21 g/mol |

IUPAC Name |

ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate |

InChI |

InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3 |

InChI Key |

USXNWNYEXSOXKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-5-(trifluoromethyl)benzene with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxylation: The hydroxylation of ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate can be achieved using various oxidizing agents, such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The β-hydroxy ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or salt. For example:

-

Acidic Hydrolysis : Treatment with HCl (2M) in ethanol/water (1:1) at 70°C for 6 hours converts the ester to 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoic acid with >90% yield .

-

Saponification : Reaction with NaOH (1M) produces the sodium salt, which serves as an intermediate for further derivatization .

Nucleophilic Substitution at the Aromatic Ring

The fluorine atom at the 2-position of the phenyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NH₃ (aq.) | CuCl₂, 120°C, 12 h | 2-Amino-5-(trifluoromethyl) derivative | 65 | |

| NaSMe | DMF, 100°C, 8 h | 2-Methylthio analog | 72 | |

| NaN₃ | DMSO, 80°C, 6 h | 2-Azido substituted product | 58 |

Oxidation and Reduction Reactions

The secondary alcohol group undergoes selective transformations:

-

Oxidation : CrO₃ in acetic acid converts the β-hydroxy group to a ketone, forming ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxopropanoate (85% yield) .

-

Reduction : NaBH₄ in ethanol reduces the ester to the corresponding diol, though this reaction is less common due to competing ester reduction .

Cyclization Reactions

The compound participates in tandem cyclization processes to form heterocyclic systems:

text**Example**: Zn(OTf)₂-catalyzed cycloisomerization with ethyl trifluoropyruvate yields fluorinated oxazoles[2]:

-

Step 1 : Lewis acid activation of alkyne intermediate

-

Step 2 : 5-exo-dig cyclization to form oxazoline

-

Step 3 : Carbonyl-ene reaction with trifluoropyruvate

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| FeCl₃ | 70 | 12 | 56 |

| Zn(OTf)₂ | 70 | 12 | 83 |

| Sc(OTf)₃ | 70 | 12 | 68 |

Mechanistic Insights

Key reaction pathways involve:

-

Electrophilic activation : Zn(OTf)₂ coordinates with carbonyl groups, enhancing electrophilicity .

-

Fluorine-directed regioselectivity : The 2-fluoro substituent directs NAS to the para-position relative to the trifluoromethyl group .

-

Steric effects : Bulkiness of the trifluoromethyl group influences reaction rates in cyclization processes .

Stability Under Reaction Conditions

Scientific Research Applications

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)

- Substituents : 3-Nitro group on phenyl.

- Functional Group : 3-oxo (ketone) instead of 3-hydroxy.

Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate (CAS 1018454-19-7)

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate (CAS 1599986-46-5)

Ethyl 3-[4-Bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate (CAS 2755717-90-7)

Ethyl 3-(2,4,5-Trifluoro-3-methylphenyl)-3-oxopropanoate (CAS 112822-88-5)

Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS 477888-06-5)

- Substituents : 2-Chloro-6-fluoro-phenyl and an isoxazolyl side chain.

- Functional Group: Propanoate chain modified with a heterocyclic isoxazole.

- Key Difference : The isoxazolyl group introduces additional hydrogen-bonding capacity, diverging from the hydroxy/oxo functionality in other analogs.

Tabulated Comparison of Structural Analogs

Discussion of Substituent Effects and Functional Group Variations

Impact of Substituents on Reactivity

Biological Activity

Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is a compound of significant interest due to its unique molecular structure and potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, synthesis methods, and ongoing research.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a fluorinated aromatic ring, contributing to its chemical stability and reactivity. The presence of these fluorinated groups enhances its interaction with biological targets, potentially leading to significant pharmacological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Activity : There is growing evidence that this compound may inhibit the growth of cancer cells. It appears to affect specific signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further pharmaceutical development.

The mechanism of action for this compound is under investigation. Initial hypotheses suggest that the compound interacts with specific enzymes or receptors, influenced by the electronic properties imparted by the fluorinated groups. This interaction may enhance binding affinity and specificity, leading to effective modulation of biological pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antibacterial agent.

- Cancer Cell Proliferation : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The findings highlight its potential as a therapeutic agent in oncology.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available fluorinated aromatic precursors.

- Reactions : Key reactions include nucleophilic substitutions and esterification processes.

- Purification : Final products are purified using techniques such as column chromatography to ensure high purity levels suitable for biological testing.

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(2-chloro-5-trifluoromethyl)phenyl)-3-hydroxypropanoate | C12H10ClF3O3 | Contains chlorine instead of fluorine |

| Ethyl 3-(4-trifluoromethylphenyl)-3-hydroxypropanoate | C12H11F3O3 | Different positioning of trifluoromethyl group |

| Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | Simpler structure without hydroxyl group |

The unique combination of functional groups in this compound may lead to distinct reactivity and biological activity compared to these similar compounds.

Q & A

Basic: What are the key synthetic steps for Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate, and how is intermediate purity validated?

Methodological Answer:

The synthesis typically involves:

Aldol Condensation : Reacting 2-fluoro-5-(trifluoromethyl)benzaldehyde with ethyl acetoacetate under basic conditions (e.g., NaOH) to form a β-keto ester intermediate.

Hydrogenation : Reducing the β-keto ester to the β-hydroxy ester using catalysts like Pd/C under H₂ atmosphere.

Purification : Column chromatography or recrystallization to isolate the final product.

Analytical Validation :

- NMR Spectroscopy (¹H/¹³C) confirms structural integrity by identifying hydroxyl (-OH), ester (-COOEt), and aromatic protons.

- GC-MS monitors reaction progress and ensures intermediate purity (>98%) .

Advanced: How do halogen substituents (fluoro vs. bromo) on the phenyl ring affect reactivity and bioactivity?

Methodological Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases electrophilicity of the aromatic ring, enhancing interactions with nucleophilic biological targets (e.g., enzymes). Bromine, being bulkier, may sterically hinder binding.

- Lipophilicity : Fluorine improves membrane permeability (logP optimization), while bromine increases molecular weight, potentially reducing bioavailability.

- Experimental Comparison :

- Synthesize analogs (e.g., bromo-substituted derivatives) and compare bioactivity via in vitro assays (e.g., MIC for antimicrobial activity).

- Use X-ray crystallography or molecular docking to analyze binding modes .

Basic: Which spectroscopic techniques characterize this compound, and what functional groups are prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Identifies the hydroxyl (-OH, δ 2.5–5.0 ppm), ester carbonyl (-COOEt, δ 170–175 ppm), and trifluoromethyl (-CF₃, δ ~120 ppm in ¹³C).

- IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (broad peak ~3200–3600 cm⁻¹).

- GC-MS : Validates molecular ion ([M]⁺) and fragments (e.g., loss of -COOEt group) .

Advanced: How to resolve contradictions in reported biological activities of β-hydroxy ester analogs?

Methodological Answer:

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times) to eliminate variability.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogens, alkyl chains) and test in parallel.

- Computational Analysis : Use molecular dynamics (MD) simulations to predict binding affinities and compare with experimental IC₅₀ values.

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorine’s consistent role in enhancing potency) .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- Handling Fluorinated Compounds : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Reaction Conditions : Conduct hydrogenation in inert atmospheres (N₂/Ar) to prevent explosive risks.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can computational methods predict enzyme interactions for this compound?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to targets (e.g., COX-2 for anti-inflammatory activity). Prioritize poses with high Gibbs free energy scores.

- MD Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of interactions (e.g., hydrogen bonds with catalytic residues).

- QSAR Models : Train models on halogen-substituted analogs to predict IC₅₀ values and optimize substituent patterns .

Basic: What solvents and catalysts optimize the hydrogenation step?

Methodological Answer:

- Solvents : Ethanol or THF for solubility; avoid protic solvents if intermediates are moisture-sensitive.

- Catalysts : 10% Pd/C (0.5–1.0 mol%) under 1–3 atm H₂ at 25–50°C.

- Monitoring : Track H₂ uptake via pressure drop and confirm completion by TLC (Rf shift) .

Advanced: What mechanistic insights explain the compound’s anti-inflammatory activity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure COX-1/COX-2 inhibition using fluorometric kits. Compare IC₅₀ values with NSAIDs (e.g., ibuprofen).

- Metabolite Profiling : Use LC-MS to identify hydroxylated or glucuronidated metabolites in hepatic microsomes.

- Pathway Analysis : Transcriptomics (RNA-seq) to assess downregulation of pro-inflammatory cytokines (e.g., TNF-α) .

Basic: How to differentiate this compound from its structural analogs using analytical data?

Methodological Answer:

- NMR Comparison : Fluorine’s deshielding effect shifts aromatic protons upfield (δ 7.1–7.4 ppm) vs. bromo analogs (δ 7.5–7.8 ppm).

- Mass Spectrometry : Molecular ion (m/z 280.21 for C₁₂H₁₂F₄O₃) and fragment patterns (e.g., loss of -CF₃ group at m/z 211) .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer for aldol condensation.

- Catalyst Recycling : Immobilize Pd/C on mesoporous silica to reduce catalyst loading.

- Process Optimization : DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.